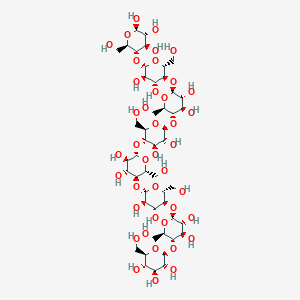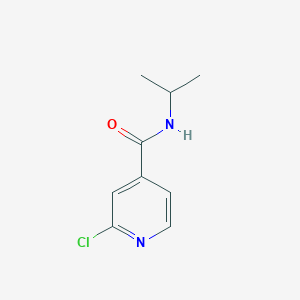
2-Chloro-N-isopropylisonicotinamide
説明
“2-Chloro-N-isopropylisonicotinamide” is a chemical compound with the CAS Number: 439931-33-6 . It has a molecular weight of 198.65 and its IUPAC name is 2-chloro-N-isopropylisonicotinamide . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-N-isopropylisonicotinamide is 1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
2-Chloro-N-isopropylisonicotinamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.
科学的研究の応用
Biocatalytic Applications
Biocatalytic Hydrolysis for 2-Chloronicotinic Acid Production : Amidases are used to catalyze the hydrolysis of 2-chloronicotinamide for producing 2-chloronicotinic acid, a crucial component in various agrochemicals and pharmaceuticals. The amidase from Pantoea sp. (Pa-Ami) shows superior activity for nicotinamide and its chlorinated derivatives. This biocatalytic process is highlighted for its high productivity and potential industrial application (Zheng et al., 2018).
Novel Strain Transformation for 2-Chloronicotinic Acid : A newly isolated strain Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This biotransformation process is significant for its application in synthesizing pesticides and medicines, offering an innovative and efficient method for 2-chloronicotinic acid production (Jin et al., 2011).
Chemical Synthesis and Pharmaceutical Applications
Synthesis of Anti-Infective Agents : The compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide is used in the synthesis of Nevirapine, an anti-infective agent. This synthesis process demonstrates the potential of chloro-nicotinamides in pharmaceutical applications (Hu Yong-an, 2012).
Development of Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives synthesized from isoniazide and substituted aldehyde have shown promising anticonvulsant activity. These compounds, including 2-chloronicotinamides, are being explored for their potential in treating convulsive disorders (Hasan et al., 2011).
Environmental and Agricultural Impact Studies
Agricultural Chemicals in Groundwater : Studies have assessed the concentration of agricultural chemicals, including 2-chloro-4-ethylamino-6-isopropylamino-s-triazine, in groundwater. This research is crucial for understanding the environmental impact of these chemicals in agricultural areas (Kolpin, 1997).
Herbicidal Activity of 2-Chloronicotinamides : Research on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has shown significant herbicidal activity, providing insights into the development of novel herbicides (Yu et al., 2021).
特性
IUPAC Name |
2-chloro-N-propan-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSGGZMSWRLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476034 | |
| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-isopropylisonicotinamide | |
CAS RN |
439931-33-6 | |
| Record name | 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1365194.png)
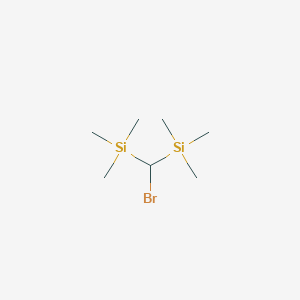
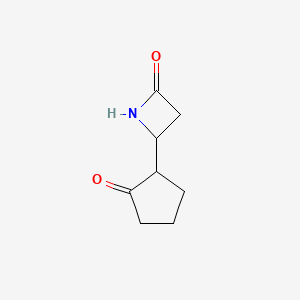

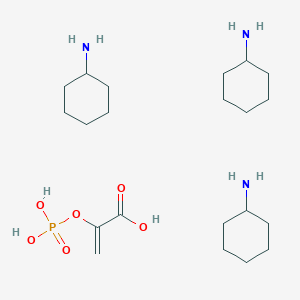
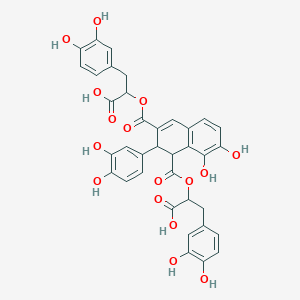
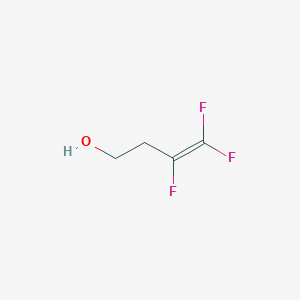
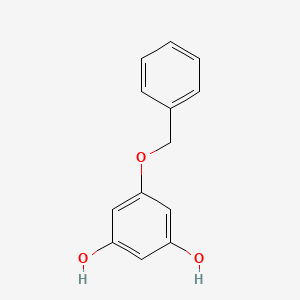
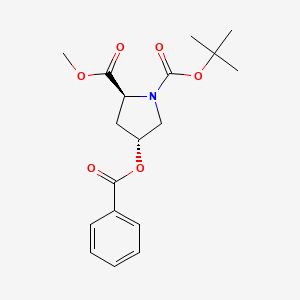
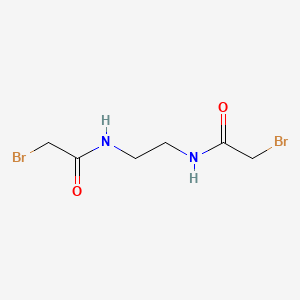
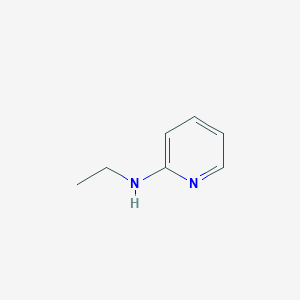
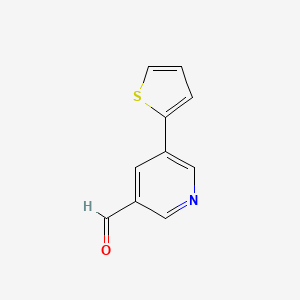
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium iodide](/img/structure/B1365226.png)
